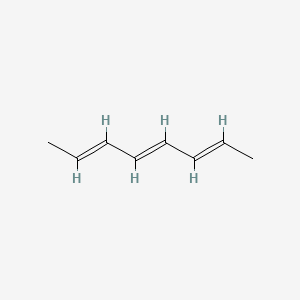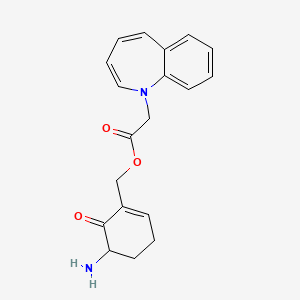
Interferon alfacon-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Interferon alfacon-1 is a recombinant, non-naturally occurring type-I interferon . It’s similar to the interferon alfa subtype and is used to treat hepatitis C infections . The 166-amino acid sequence of this compound was derived by scanning the sequences of several natural interferon alpha subtypes and assigning the most frequently observed amino acid in each corresponding position . It’s produced in Escherichia coli (E. coli) cells that have been genetically altered by insertion of a synthetically constructed sequence that codes for this compound .
Synthesis Analysis
The synthesis of this compound involves scanning the sequences of several natural interferon alpha subtypes and assigning the most frequently observed amino acid in each corresponding position . Four additional amino acid changes were made to facilitate the molecular construction, and a corresponding synthetic DNA sequence was constructed using chemical synthesis methodology .Molecular Structure Analysis
This compound differs from interferon alfa-2b at 20/166 amino acids (88% homology), and comparison with interferon-beta shows identity at over 30% of the amino acid positions . This protein has a molecular weight of 19,434 daltons .Chemical Reactions Analysis
This compound is allowed to oxidize to its native state prior to final purification .Physical And Chemical Properties Analysis
This compound has a molecular weight of 19,434 daltons . Its chemical formula is C 860 H 1353 N 227 O 255 S 9 .Wirkmechanismus
Interferon alfacon-1 works by binding to type I interferon receptors (IFNAR1 and IFNAR2c) which, upon dimerization, activate two Jak (Janus kinase) tyrosine kinases (Jak1 and Tyk2) . This upregulates the expression of MHC I proteins, allowing for increased presentation of peptides derived from viral antigens . This enhances the activation of CD8+ T cells that are the precursors for cytotoxic T lymphocytes (CTLs) and makes the macrophage a better target for CTL-mediated killing .
Safety and Hazards
Interferon alfacon-1 can cause or aggravate fatal or life-threatening neuropsychiatric, autoimmune, ischemic, and infectious disorders . Patients should be monitored closely with periodic clinical and laboratory evaluations . Patients with persistently severe or worsening symptoms of these conditions should be withdrawn from therapy .
Zukünftige Richtungen
Interferon alfacon-1 is generally well tolerated and is an effective agent in the treatment of patients with chronic hepatitis C . Comparative data from a pivotal randomised trial indicate that the drug has at least equivalent efficacy to IFNα-2b, and a statistically significant advantage was demonstrated at treatment end-point in patients infected with HCV genotype 1 .
Eigenschaften
CAS-Nummer |
118390-30-0 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




